molecular formula C11H10O2 B8405257 1-Methyl-2,3-dihydroxy-naphthalene

1-Methyl-2,3-dihydroxy-naphthalene

Cat. No.: B8405257
M. Wt: 174.20 g/mol
InChI Key: GDYAUGXOIOIFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2,3-dihydroxy-naphthalene is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-methylnaphthalene-2,3-diol

InChI

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(12)11(7)13/h2-6,12-13H,1H3

InChI Key

GDYAUGXOIOIFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C12)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

131 g of 2,3-dihydroxy-naphthaldehyde semicarbazone were boiled at reflux overnight with 250 g of powdered potassium hydroxide in 1350 ml of diethyleneglycol under an argon stream in a 1.5 l sulfonation flask equipped with stirrer, condenser, theremometer and calcium chloride tube. The cooled solution was diluted with 4,5 l of water, made acid with 450 ml of concentrated hydrochloric acid and extracted eight times with 1 l ether. The combined ether extracts were dried over sodium sulfate and evaporated in vacuo. Recrystallization from water gave 61.5 (65.5% of theory) of 1-methyl-2,3-dihydroxy-naphthalene. Melting point 97°-100° C.
Name
2,3-dihydroxy-naphthaldehyde semicarbazone
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
1350 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
65.5%

Synthesis routes and methods II

Procedure details

131 g of 2,3-dihydroxy-naphthaldehyde semicarbazone were boiled at reflux overnight with 250 g of powdered potassium hydroxide in 1350 ml of diethyleneglycol under an argon stream in a 1.5 l sulfonation flask equipped with stirrer, condenser, theremometer and calcium chloride tube. The cooled solution was diluted with 4,5 l of water, made acid with 450 ml of concentrated hydrochloric acid and extracted eight times with 1 l ether. The combined ether extracts were dried over sodium sulfate and evaporated in vacuo. Recrystallization from water gave 61.5 g (65.5% of theory) of 1-methyl-2,3-dihydroxy-naphthalene. Melting point 97°-100° C.
Name
2,3-dihydroxy-naphthaldehyde semicarbazone
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
1350 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.